1,4-Anthracenedione, 2,10-dihydroxy-
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Overview
Description
1,4-Anthracenedione, 2,10-dihydroxy-, also known as quinizarin, is an organic compound with the molecular formula C14H8O4. It is a derivative of anthraquinone and is characterized by the presence of two hydroxyl groups at the 2 and 10 positions of the anthracenedione structure. This compound is known for its vibrant orange color and is used in various industrial applications, including dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Anthracenedione, 2,10-dihydroxy- can be synthesized through several methods. One common synthetic route involves the oxidation of anthracene using chromium (VI) as the oxidant . Another method is the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride (AlCl3), which produces o-benzoylbenzoic acid as an intermediate . This intermediate can then be cyclized to form the desired anthraquinone derivative.
Industrial Production Methods
Industrial production of 1,4-Anthracenedione, 2,10-dihydroxy- often involves large-scale oxidation processes. The use of chromium (VI) oxidants is common due to their efficiency in converting anthracene to the desired product . Additionally, the Friedel-Crafts reaction is employed in industrial settings to produce substituted anthraquinones, which can then be further processed to obtain 1,4-Anthracenedione, 2,10-dihydroxy- .
Chemical Reactions Analysis
Types of Reactions
1,4-Anthracenedione, 2,10-dihydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acetic anhydride can be used to form acetyl derivatives.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, dihydroxyanthracenes, and acetylated derivatives .
Scientific Research Applications
1,4-Anthracenedione, 2,10-dihydroxy- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Anthracenedione, 2,10-dihydroxy- involves its interaction with various molecular targets and pathways. One key mechanism is its ability to intercalate into DNA, causing crosslinks and strand breaks . This property makes it a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . Additionally, the compound can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells .
Comparison with Similar Compounds
1,4-Anthracenedione, 2,10-dihydroxy- can be compared with other similar compounds such as:
1,4-Dihydroxy-9,10-anthraquinone (quinizarin): Similar in structure but differs in the position of hydroxyl groups.
1,4-Dihydroxy-5,8-bis(2-(2-hydroxyethyl)amino)ethylamino-9,10-anthracenedione: A derivative with additional amino groups, known for its antitumor activity.
1,2,5,8-Tetrahydroxy-9,10-anthracenedione: Contains four hydroxyl groups and is used in different industrial applications.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
4,10-dihydroxyanthracene-1,2-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-10-6-11(16)13(17)9-5-7-3-1-2-4-8(7)14(18)12(9)10/h1-6,15,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFWIIMJAADHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2O)C(=CC(=O)C3=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486798 |
Source
|
Record name | 1,4-Anthracenedione, 2,10-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61281-26-3 |
Source
|
Record name | 1,4-Anthracenedione, 2,10-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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